2'-Deoxy-2'-fluoroguanosine
Overview
Description
Synthesis Analysis
The synthesis of 2'-Deoxy-2'-fluoroguanosine involves starting from 8, 2'-anhydro-8-oxy-9-β-D-arabinofuranosylguanine, with subsequent modifications including protection and derivatization steps, leading to the final product exhibiting a 3'-endo favored conformation (Ikehara & Imura, 1981).
Molecular Structure Analysis
The molecular structure of 2'-Deoxy-2'-fluoroguanosine is crucial for its interactions and stability. The fluorine atom at the 2' position significantly affects the sugar's conformation and the nucleoside's overall molecular architecture, leading to distinct properties compared to non-fluorinated analogs.
Chemical Reactions and Properties
2'-Deoxy-2'-fluoroguanosine participates in various chemical reactions, highlighting its versatility. For example, its polymerization to form poly(2'-deoxy-2'-fluoroadenylic acid) demonstrates its ability to engage in nucleic acid synthesis processes, closely resembling the properties of natural nucleic acids (Ikehara, Fukui, & Kakiuchi, 1978).
Scientific Research Applications
It was synthesized with a 3'-endo favored conformation, providing a new tool for studying nucleosides and nucleotides (Ikehara & Imura, 1981).
This compound is a potent inhibitor of influenza A and B viruses, showing potential as an antiviral agent (Tisdale et al., 1993).
It effectively inhibits influenza virus replication in chick embryo cells, with specificity confirmed through transcriptase activity studies (Tisdale et al., 1995).
Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides, incorporating this compound, show high binding affinity and specificity for RNA targets, and are nuclease-resistant (Kawasaki et al., 1993).
It has been used in synthesizing derivatives like 5'-deoxy-5'-fluoroguanosine, showing potential for cancer treatment and enzyme inhibitors targeting parasitic protozoa (Spitale et al., 2007).
Its incorporation into DNA G-quadruplexes stabilizes them, improving their physicochemical and biological properties (Peng & Damha, 2007).
It shows significant anti-influenza virus activity in human respiratory epithelial cells, making it a candidate for further investigation (Rollins et al., 1993).
It also demonstrates high antiviral activity against influenza and herpes simplex viruses in cultured cells, suggesting potential applications in treating viral infections in animals (Boreko et al., 2001).
Its derivatives, such as 2'-deoxy-2'-fluororibosides, have been effective against influenza viruses in ferrets (Jakeman et al., 1994).
2'-Deoxy-2'-fluoroguanosine and its congeners show potent antiviral activity, particularly against influenza, with little cytotoxicity, making them promising antiinfluenza agents (Tuttle et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZARPLRQRNNX-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229334 | |
Record name | 2'-Deoxy-2'-fluoroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-2'-fluoroguanosine | |
CAS RN |
78842-13-4 | |
Record name | 2'-Deoxy-2'-fluoroguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-2'-fluoroguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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